REACTION_CXSMILES
|
C1(C(C=C[C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=O)CC1.[C:16](OC(C)C)(=[O:18])[CH3:17].S(Cl)(Cl)=[O:24]>O>[OH:24][C:8]1[CH:9]=[CH:10][C:11]([C:14]2[O:18][CH2:16][CH2:17][N:15]=2)=[CH:12][CH:13]=1
|
Name
|
β-hydroxyamide
|
Quantity
|
634 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)C=CC1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
5.2 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
390 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 2 hr at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the stirred suspension over 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained between 25° and 30° C
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
WASH
|
Details
|
the cake washed with isopropyl acetate
|
Type
|
CUSTOM
|
Details
|
After air drying for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solid was transferred to a 22 liter flask
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1.4 liters of water
|
Type
|
ADDITION
|
Details
|
The solution was treated with saturated sodium bicarbonate solution until slightly basic
|
Type
|
CUSTOM
|
Details
|
A heavy white precipitate formed during the addition
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the resulting white solid was washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried overnight in vacuo at 65° C
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=1OCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 522 g | |
YIELD: PERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |